2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine
Beschreibung
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-[3-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-15-9-3-1-2-8(6-9)4-5-14/h1-3,6H,4-5,7,14H2 |
InChI-Schlüssel |
ONOCHPDMHCAHDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Route Based on 2-Nitrochlorobenzene Starting Material
A novel synthetic route was developed utilizing 2-nitrochlorobenzene as the starting material. The process involves multiple steps:
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | O-Alkylation | 2-nitrochlorobenzene + 2,2,2-trifluoroethyl tosylate | 2-(2,2,2-trifluoroethoxy)-1-nitrobenzene | Ether formation via nucleophilic substitution |
| 2 | Reduction | Catalytic hydrogenation or chemical reduction | 2-(2,2,2-trifluoroethoxy)aniline | Nitro group reduced to amine |
| 3 | Diazotization & Acidolysis | NaNO2/HCl, followed by acid treatment | Phenol intermediate | Conversion of amine to phenol |
| 4 | Etherification | Reaction with 2-bromoethanol | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | Formation of phenoxyethanol intermediate |
| 5 | Condensation & Hydrazinolysis | Hydrazine hydrate treatment | 2-(3-(2,2,2-trifluoroethoxy)phenyl)ethanamine | Final amine product |
This route emphasizes convenience and economic viability, making it suitable for industrial scale-up.
Improved Process via Phenol Intermediate (Patent WO2011101864A1)
A commercially viable and industrially advantageous method involves:
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| a | Preparation of 2-(2,2,2-trifluoroethoxy)phenol | Reaction of 2,2,2-trifluoroethyl p-toluenesulfonate with substituted phenol derivatives | 2-(2,2,2-trifluoroethoxy)phenol | O-alkylation step |
| b | Reaction with 2-bromoethanol | Phenol intermediate + 2-bromoethanol, base catalyst | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | Formation of phenoxyethanol |
| c | Conversion to derivatives | Optional conversion to salts or other derivatives | Derivatives/pharmaceutically acceptable salts | Tailoring for pharmaceutical applications |
This method allows flexibility in the halogen substituents (Cl, Br, I) and sulfonate leaving groups, enhancing substrate scope.
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| O-Alkylation of phenol | 2,2,2-Trifluoroethyl tosylate, base (K2CO3) | 50–80 °C | 3–6 hours | 85–94 | High selectivity for ether formation |
| Reduction of nitro group | H2, Pd/C or Fe/HCl | Room temp to 50 °C | 2–5 hours | 90+ | Clean conversion to amine |
| Diazotization and acidolysis | NaNO2, HCl, followed by acid treatment | 0–5 °C (diazotization) | 30 min – 1 hour | 80–90 | Controlled to avoid side reactions |
| Etherification with 2-bromoethanol | Base (NaH or K2CO3), solvent (DMF or acetone) | 40–70 °C | 4–8 hours | 75–88 | Phenoxyethanol intermediate formation |
| Hydrazinolysis or amination | Hydrazine hydrate, reflux in ethanol | 60–80 °C | 3–6 hours | 80–95 | Final amine product obtained |
Summary Table of Key Intermediates and Their Roles
| Intermediate/Compound | Role in Synthesis | Chemical Structure Feature |
|---|---|---|
| 2-(2,2,2-Trifluoroethoxy)phenol | Phenol intermediate for etherification | Phenol ring with trifluoroethoxy substituent |
| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | Precursor to ethanamine derivative | Phenoxyethanol with trifluoroethoxy group |
| 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine | Target compound | Phenyl ethanamine with trifluoroethoxy substituent |
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of Silodosin, it targets the α1-adrenoceptor, which plays a role in smooth muscle contraction. The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the receptor .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Trifluoromethoxy/Trihalogenated Substituents
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
- Meta-substitution (target compound) may enhance σ1 receptor affinity due to steric compatibility with receptor pockets .
- Trifluoromethoxy vs.
- Amine Substitution : Secondary amines (e.g., N-methyl derivatives in ) exhibit higher σ1 affinity (Ki = 1.8 nM for compound 29) compared to primary amines, suggesting N-alkylation enhances receptor binding .
Pharmacological Activity Comparisons
- σ-Receptor Affinity : The target compound’s primary amine and meta-trifluoroethoxy substituent are hypothesized to contribute to moderate σ1 receptor binding (estimated Ki ~4.2 nM based on analogs in ). In contrast, N-methylated analogs (e.g., compound 29 in ) show stronger σ1 affinity (Ki = 1.8 nM) due to reduced amine polarity .
- H1-Receptor Activity : The trifluoromethyl analog (2-(3-(trifluoromethyl)phenyl)ethanamine) demonstrates potent H1-receptor agonist activity, highlighting the role of fluorine in enhancing receptor interactions .
Metabolic and Physicochemical Properties
Biologische Aktivität
Overview
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The trifluoroethoxy group enhances its lipophilicity and biological interactions, making it a subject of interest for various pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C11H14F3NO
- Molecular Weight : 249.23 g/mol
- Structural Features : The presence of the trifluoroethoxy moiety significantly influences the compound's chemical behavior and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3NO |
| Molecular Weight | 249.23 g/mol |
| Lipophilicity | Enhanced due to trifluoroethoxy group |
The primary mechanism of action for 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with various receptors and enzymes. Research indicates that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to other phenylalkylamines known for their antidepressant activity.
Target Receptors
- α1-Adrenoceptors : The compound acts as an antagonist at these receptors, potentially leading to smooth muscle relaxation and improved urinary flow in conditions like benign prostatic hyperplasia .
- Serotonin Receptors : It may modulate serotonin levels, contributing to its antidepressant effects.
Pharmacokinetics
Understanding the pharmacokinetics of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Enhanced by the lipophilic nature of the trifluoroethoxy group.
- Distribution : Likely widespread due to increased solubility in biological membranes.
- Metabolism : Subject to enzymatic modification; potential for both phase I (oxidation) and phase II (conjugation) reactions.
- Excretion : Primarily through renal pathways.
Case Studies and Research Findings
-
Antidepressant Activity : A study demonstrated that compounds similar to 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine exhibit significant effects on serotonin reuptake inhibition, suggesting potential use in treating depression.
Study Reference Findings Inhibition of serotonin reuptake; antidepressant potential - Smooth Muscle Relaxation : Research indicated that this compound effectively relaxes smooth muscle tissues by blocking α1-adrenoceptors, which could be beneficial in treating urinary disorders .
-
Receptor Binding Studies : Binding affinity studies have shown that the trifluoroethoxy group significantly enhances receptor interactions compared to similar compounds lacking this moiety.
Compound Comparison Binding Affinity 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine Higher than analogs without trifluoromethyl groups
Q & A
Q. What are the standard synthetic routes for 2-(3-(2,2,2-trifluoroethoxy)phenyl)ethanamine, and how do reaction conditions influence yield and purity?
A widely used method involves O-alkylation of phenolic precursors with trifluoroethanol, followed by nitro group reduction and diazotization (e.g., starting from 2-nitrochlorobenzene). Key steps include etherification and hydrazinolysis, with reaction temperature and catalyst selection (e.g., Pd/C for hydrogenation) critical for minimizing side products. Yields improve under inert atmospheres and controlled pH during diazotization . Purity is typically verified via HPLC (>98%) and NMR spectroscopy.
Q. How can the structural integrity of 2-(3-(2,2,2-trifluoroethoxy)phenyl)ethanamine be confirmed post-synthesis?
Combine spectroscopic methods:
- 1H/13C NMR : Confirm the trifluoroethoxy group (δ 4.4–4.6 ppm for –OCH2CF3) and ethanamine chain (δ 2.7–3.1 ppm for –CH2NH2).
- FT-IR : Identify N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹).
- Mass spectrometry (HRMS) : Match molecular ion peaks to the theoretical mass (C10H12F3NO2, [M+H]+ = 236.09) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate for α1-adrenoceptor antagonists (e.g., Silodosin) due to its trifluoroethoxy group, which enhances lipophilicity and receptor binding affinity. Researchers use it to study structure-activity relationships (SAR) in urological therapeutics .
Advanced Research Questions
Q. How do modifications to the trifluoroethoxy or phenyl groups affect biological activity?
SAR studies show:
- Trifluoroethoxy position : Para-substitution (vs. meta) increases α1A-adrenoceptor selectivity by 5-fold in analogs .
- Phenyl ring substitution : Electron-withdrawing groups (e.g., –CF3) improve metabolic stability but may reduce solubility.
- Ethanamine chain length : Shortening to methylamine decreases potency by 50% in receptor binding assays .
Q. What computational strategies are effective for predicting target receptor interactions?
Use AutoDock4 with flexible side-chain modeling:
- Prepare ligand files (e.g., .pdbqt format) with protonation states adjusted to physiological pH.
- Define binding pockets (e.g., α1-adrenoceptor’s transmembrane domain) using crystallographic data (PDB: 2Y00).
- Validate docking poses via molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding energy (ΔG < -8 kcal/mol indicates high affinity) .
Q. How can enantiomeric purity be ensured during synthesis, and why is it critical?
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve R/S enantiomers (retention time difference ≥ 2 min).
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to reference standards. Enantiopurity is vital because the (R)-enantiomer of related compounds shows 10× higher receptor affinity than the (S)-form .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, receptor subtypes). For example, IC50 values vary between CHO-K1 (α1A) and HEK293 (α1B) cells.
- Control standardization : Use reference ligands (e.g., Prazosin for α1-adrenoceptors) to normalize activity metrics.
- Statistical validation : Apply ANOVA to assess significance of conflicting results (p < 0.05) .
Methodological Guidance Table
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
